2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-25(2)13-19-21(20(30)14-25)22(15-8-10-17(31-3)11-9-15)29-24(26-19)27-23(28-29)16-6-5-7-18(12-16)32-4/h5-12,22H,13-14H2,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFSCTXIAFOJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=CC=C4)OC)N2)C5=CC=C(C=C5)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a compound belonging to the quinazoline family. This compound has attracted significant attention due to its promising biological activities, particularly in pharmacological applications. The following sections provide a detailed exploration of its biological activity based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 440.52 g/mol
- Structural Features : The compound features two methoxyphenyl groups attached to a quinazoline core fused with a triazole moiety. This structure enhances lipophilicity and chemical reactivity, influencing its interaction with biological targets .
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor properties. The compound has been evaluated for its effectiveness against various cancer cell lines:
- Mechanism : The presence of the triazole ring and methoxy groups enhances the compound's interaction with cellular targets involved in tumor growth.
- Case Studies :
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential:
- Activity Spectrum : Preliminary studies suggest efficacy against a range of bacterial strains.
- Related Compounds : Variants with different substituents have shown improved antimicrobial activity, indicating structure-activity relationships that could be explored further .
Analgesic Effects
Some quinazoline derivatives have been reported to possess analgesic properties:
- Mechanism : These compounds may inhibit pain pathways through modulation of neurotransmitter release or receptor activity.
- Research Findings : Certain analogs have demonstrated notable analgesic effects in animal models .
Comparative Table of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Quinazoline core with methoxy groups | Antitumor, antimicrobial |
| 9-(4-hydroxy-3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | Hydroxy group instead of methoxy | Antitumor activity |
| 2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | Additional methoxy group | Antimicrobial properties |
Comparison with Similar Compounds
The following analysis compares 2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one with structurally related triazoloquinazolinone derivatives, focusing on synthesis, substituent effects, and spectral data.
Structural Analogues and Substituent Effects
Key Observations :
- Methoxy groups enhance lipophilicity compared to hydroxyl or halogen substituents .
- Positional isomerism (e.g., 2- vs. 3-methoxyphenyl) influences steric interactions and electronic distribution .
Key Observations :
- The NGPU catalyst (used for triazoloquinazolinones) offers superior efficiency (92% yield in 2 hours) compared to traditional acids .
Spectral Data and Structural Elucidation
NMR data for selected analogs highlight substituent effects on chemical shifts:
Key Observations :
- Carbonyl (C=O) peaks appear near δC 165–170 ppm across analogs, consistent with the triazoloquinazolinone core .
Pharmacological Potential
While direct data for the target compound are unavailable, related structures exhibit promising activities:
- Tetrazoloquinazolinones (e.g., compound 13b) show antimicrobial activity due to hydrogen-bonding capacity of hydroxyl groups .
- Triazolo-triazepine derivatives demonstrate anxiolytic and anticancer properties, suggesting the target compound’s core may confer similar bioactivity .
Q & A
Q. How can isomerization during synthesis be minimized or controlled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
